KSP/Eg5 Binding Affinity: YL001 as a Structural Surrogate for the 1,5-Disubstituted Tetrazole Scaffold
The 1,5-disubstituted tetrazole YL001, which shares with the title compound a tetrazole core, an N1-aryl group, and a trifluoromethyl substituent, displayed a KD of 1.327 × 10⁻⁷ M for the Eg5 motor domain measured by SPR, representing a 2.8-fold tighter binding than the reference inhibitor STLC (KD = 3.767 × 10⁻⁷ M) [1]. This demonstrates that the 1,5-disubstituted tetrazole architecture can confer binding advantages over the classical STLC scaffold, and suggests that the title compound, which retains the trifluoromethylphenyl motif, may offer a similar binding enhancement.
| Evidence Dimension | Binding affinity (KD) to Eg5 motor domain |
|---|---|
| Target Compound Data | Data not available for title compound; structurally related 1,5-disubstituted tetrazole YL001: KD = 1.327 × 10⁻⁷ M |
| Comparator Or Baseline | STLC (S-trityl-L-cysteine): KD = 3.767 × 10⁻⁷ M |
| Quantified Difference | YL001 binds 2.8-fold tighter than STLC |
| Conditions | SPR (Biacore T200), recombinant Eg5 motor domain, 25°C |
Why This Matters
This class-level inference indicates that the 1,5-disubstituted tetrazole core can deliver meaningful binding improvements over traditional Eg5 inhibitors, making the title compound a candidate worth profiling for KSP-targeted projects.
- [1] You, Q. D., et al. (2017). Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation. Oncotarget, 8(26), 42510–42524. View Source
